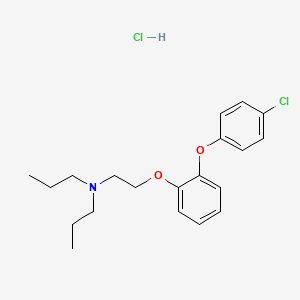
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes phenetole, chlorophenoxy, and dipropylamino groups, making it a subject of interest in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride typically involves multiple steps:
Formation of Phenetole: This can be achieved by the etherification of phenol with ethyl iodide in the presence of a base such as potassium carbonate.
Chlorophenoxy Group Introduction: The phenetole is then reacted with p-chlorophenol in the presence of a suitable catalyst to introduce the chlorophenoxy group.
Dipropylamino Group Addition: The intermediate product is further reacted with dipropylamine under controlled conditions to attach the dipropylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding phenolic and quinonoid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorophenoxy group.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Phenolic and quinonoid derivatives.
Reduction: Dechlorinated phenetole derivatives.
Substitution: Various substituted phenetole derivatives depending on the nucleophile used.
科学研究应用
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and as a tool to modulate biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Phenetole: A simpler analog without the chlorophenoxy and dipropylamino groups.
p-Chlorophenoxyacetic Acid: Contains the chlorophenoxy group but lacks the dipropylamino moiety.
Dipropylamine: Contains the dipropylamino group but lacks the phenetole and chlorophenoxy groups.
Uniqueness
Phenetole, o-(p-chlorophenoxy)-beta-dipropylamino-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications, distinguishing it from simpler analogs and related compounds.
属性
CAS 编号 |
26327-74-2 |
|---|---|
分子式 |
C20H27Cl2NO2 |
分子量 |
384.3 g/mol |
IUPAC 名称 |
N-[2-[2-(4-chlorophenoxy)phenoxy]ethyl]-N-propylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO2.ClH/c1-3-13-22(14-4-2)15-16-23-19-7-5-6-8-20(19)24-18-11-9-17(21)10-12-18;/h5-12H,3-4,13-16H2,1-2H3;1H |
InChI 键 |
RXKHRDREZHIPOS-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCOC1=CC=CC=C1OC2=CC=C(C=C2)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


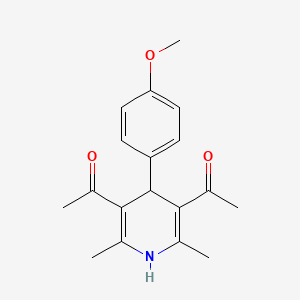
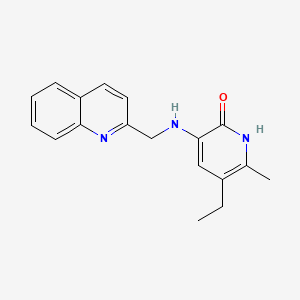
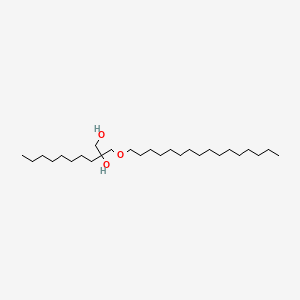
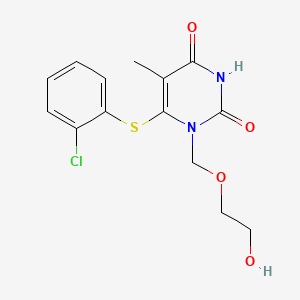
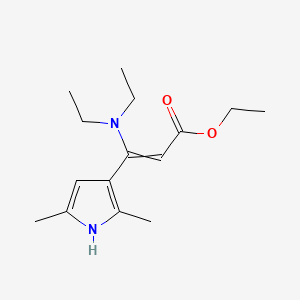
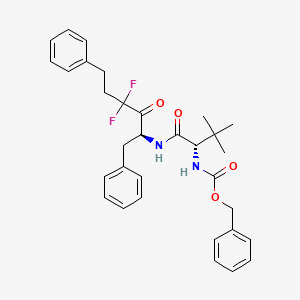

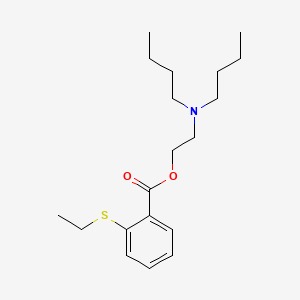

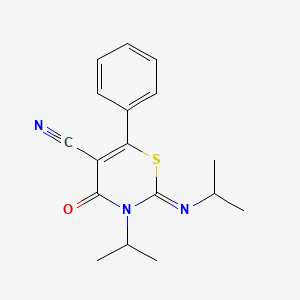
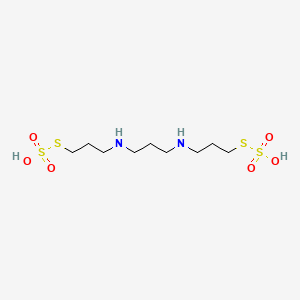
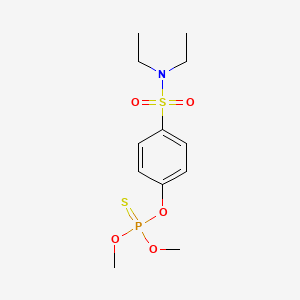
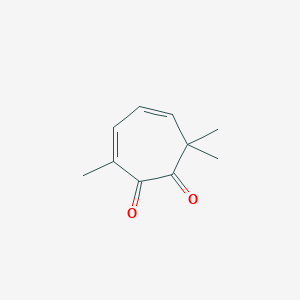
![1-[(3-Oxo-1lambda3,2-benziodoxol-1-yl)oxy]-1lambda3,2-benziodoxol-3-one](/img/structure/B12803759.png)
